
(4-Fluoro-2-phenylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-phenylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluorine atom at the para position of one of the phenyl rings. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-phenylphenyl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 4-fluoro-2-iodobiphenyl, in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the borylated product is stable towards air and moisture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluoro-2-phenylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives with various substituents.
Oxidation: Corresponding phenols.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Fluoro-2-phenylphenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-phenylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the fluorine and additional phenyl group, making it less sterically hindered and less electron-withdrawing.
4-Fluorophenylboronic acid: Similar in structure but lacks the additional phenyl group, affecting its reactivity and applications.
4-Phenoxyphenylboronic acid: Contains an ether linkage instead of a direct phenyl-phenyl bond, influencing its electronic properties and reactivity.
Uniqueness: (4-Fluoro-2-phenylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom and the biphenyl structure enhances its utility in various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H10BFO2 |
|---|---|
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
(4-fluoro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H |
Clave InChI |
UDOLORSMRLQBCN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)F)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
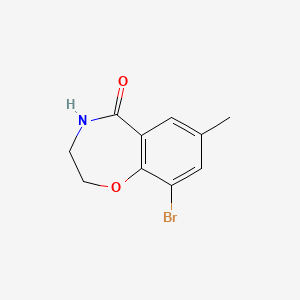
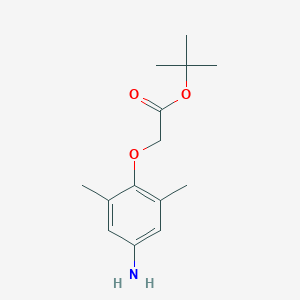
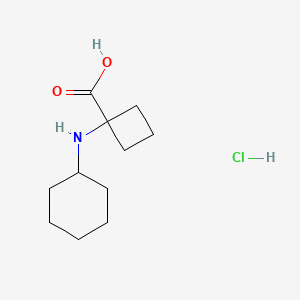
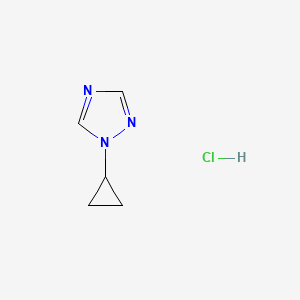
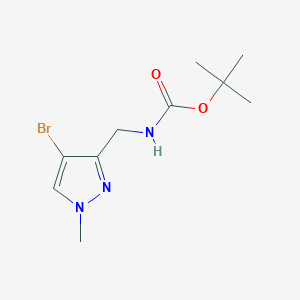
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)
![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
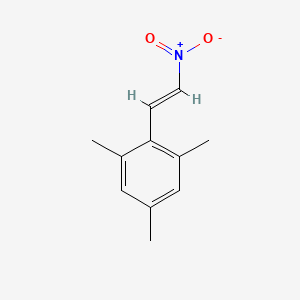
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
